molecular formula C10H8O2S B1265879 Benzo[b]thiophene-4-acetic acid CAS No. 2635-75-8

Benzo[b]thiophene-4-acetic acid

Cat. No. B1265879
CAS RN: 2635-75-8
M. Wt: 192.24 g/mol
InChI Key: IFOMXIGWQFOYLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives is a well-explored area, with methodologies focusing on efficient and versatile approaches. Takimiya et al. (2005) developed a general and convenient synthesis method for benzo[b]thiophene derivatives, including thiophene homologues, characterized by their completely planar molecular structures (Takimiya et al., 2005). Yue and Larock (2002) prepared 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization, showcasing the versatility of terminal acetylenes in synthesizing benzo[b]thiophene derivatives (Yue & Larock, 2002).

Molecular Structure Analysis

The structural analysis of benzo[b]thiophene derivatives reveals completely planar molecular structures, which are packed in a herringbone arrangement. This structural feature is critical in understanding the physicochemical properties of these compounds. Single-crystal X-ray analysis has been instrumental in elucidating these planar structures, providing a foundation for further chemical and physical property analysis (Takimiya et al., 2005).

Chemical Reactions and Properties

Benzo[b]thiophene derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for further modification. For example, the nitration of benzo[b]thiophen derivatives has been explored under various conditions, leading to a mixture of substitution products and providing insights into the reactivity of these compounds at different positions on the benzene ring (Cooper & Scrowston, 1971).

Scientific Research Applications

Chemical Synthesis

Benzo[b]thiophene derivatives, including Benzo[b]thiophene-4-acetic acid, are significant in chemical synthesis. Mao et al. (2016) demonstrated the construction of the benzo[b]thiophene scaffold through a copper(I)-catalyzed insertion of sulfur dioxide into certain acids, showcasing a method to synthesize these compounds efficiently (Mao, Zheng, Xia, & Wu, 2016). Similarly, Brophy et al. (1970) explored the nitration of various benzo[b]thiophene derivatives, contributing to the understanding of their chemical behavior under different conditions (Brophy, Sternhell, Brown, Brown, Armstrong, & Martin-smith, 1970).

Agricultural Chemistry

In agricultural chemistry, benzo[b]thiophene derivatives have shown promise. Schuetz and Titus (1967) found that 4-methoxybenzo[b]thienyl-3-acetic acid, a derivative, exhibited significant plant growth enhancement, indicating potential applications in agriculture (Schuetz & Titus, 1967).

Environmental Chemistry

In environmental chemistry, the behavior of benzo[b]thiophene compounds under various conditions is studied. Andersson and Bobinger (1992) investigated the photochemical oxidation of benzo[b]thiophene in aqueous solutions, a study relevant to understanding the behavior of such compounds in environmental incidents like oil spills (Andersson & Bobinger, 1992).

Materials Science

In materials science, benzo[b]thiophene derivatives find application in the development of novel materials. Duc (2020) reviewed the broad range of applications of benzo[b]thiophene derivatives in medicinal chemistry and their use as building blocks in the synthesis of pharmaceutically important molecules, highlighting their versatility in various domains, including materials science (Duc, 2020).

Electrochemical Applications

For electrochemical applications, Kang et al. (2004) synthesized thiophene derivatives for use in electrochemical DNA sensors, demonstrating the utility of benzo[b]thiophene derivatives in developing advanced sensing technologies (Kang, Kim, An, Lee, Cha, Lim, Park, & Chung, 2004).

properties

IUPAC Name

2-(1-benzothiophen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOMXIGWQFOYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180954
Record name 4-(Benzo(b)thienyl)acetic acid
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzo[b]thiophene-4-acetic acid

CAS RN

2635-75-8
Record name Benzo[b]thiophene-4-acetic acid
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Record name 4-(Benzo(b)thienyl)acetic acid
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Record name Benzo[b]thiophene-4-acetic acid
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Record name 4-(Benzo(b)thienyl)acetic acid
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Record name 4-(Benzo(b)thienyl)acetic acid
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Synthesis routes and methods I

Procedure details

To a solution of benzo[b]thiophen-4-yl-cyano-acetic acid tert-butyl ester (1 eq.) in ethylene glycol were added an aqueous solution of 38 percent (w/w) potassium hydroxide and water. The reaction was heated at 95° C. for 2 h. The reaction mixture was partitioned between water and toluene, and the organic layer was discarded. The aqueous layer was acidified with aqueous HCl (6N) until pH=2 and extracted three times with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure. To the resulting residue was added a mixture of Et2O/pentane and the precipitate was collected by filtration to provide benzo[b]thiophen-4-yl-acetic acid.
Name
benzo[b]thiophen-4-yl-cyano-acetic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

To ethylene glycol (11.0 mL) solution of 0.25 g of tert-butyl 2-(1-benzothiophen-4-yl)-2-cyanoacetate were added 11.0 mL of aqueous solution of 40% (w/w) potassium hydroxide and 0.3 mL of water, which was then stirred at 95 to 105° C. for 1 hour. To the reaction mixture were added water and toluene, and the aqueous layer was separated. The pH was adjusted to 2 with 6 mol/L hydrochloric acid, to which was added ethyl acetate. The organic layer was separated, and dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. To the resultant residue was added cyclohexane. The precipitate was collected by filtration to provide 0.15 g of 2-(1-benzothiophen-4-yl)acetic acid as white solid form.
Quantity
11 mL
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Name
tert-butyl 2-(1-benzothiophen-4-yl)-2-cyanoacetate
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0.25 g
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aqueous solution
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11 mL
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CR Clark, PR Halfpenny, RG Hill… - Journal of medicinal …, 1988 - ACS Publications
This paper describes the synthesis, structure-activity relationships (SAR) of µ and opioid binding affinities, and analgesic properties of a series of novel highly selective opioid N-[(2-…
Number of citations: 104 pubs.acs.org
PR Halfpenny, DC Horwell, J Hughes… - Journal of medicinal …, 1991 - ACS Publications
This paper describes the synthesis and and µ opioid receptor binding affinity of some conformationally restrained derivatives of thearylacetamide group in the selective opioid receptor …
Number of citations: 27 pubs.acs.org
SJ Hays, JL Hicks, DE Butler… - Journal of Labelled …, 1990 - Wiley Online Library
Synthesis of carbonâ•’14 labeled PD 117,302 and PD 126,212, potential new analgesic agents Page 1 Journal of Labelled Compounds and Radiophannaceuticals- Vol. XXVIII, No. 1 …
A Ivankin, AA Semenova, VV Nasonova… - J. Appl. Biotechnol …, 2017 - researchgate.net
Describes the process of the formation of the organoleptic characteristics of the raw sausage “Brunswick”, prepared by the original fermented technology of the VM Gorbatov All-Russian …
Number of citations: 5 www.researchgate.net
IM Chernukcha, TG Kuznetsova, VV Nasonova… - Session VIII Muscle …, 2014 - ojs.alpa.uy
The modern trends in the area of packaging are directed at the increase in the assortment and volume of use of combined materials and edible coatings, which are capable of improving …
Number of citations: 3 ojs.alpa.uy
АН Иванкин, ГН Фадеев, ВС Болдырев… - … Прикладная химия и …, 2017 - cyberleninka.ru
Представлены результаты исследований составов химических компонентов, формирующих вкусо-ароматические характеристики пищевой продукции на основе мясного …
Number of citations: 9 cyberleninka.ru

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